molecular formula C4H6O4 B1601779 Butanedioic acid-2,3-13C2 CAS No. 61128-08-3

Butanedioic acid-2,3-13C2

Cat. No. B1601779
CAS RN: 61128-08-3
M. Wt: 120.07 g/mol
InChI Key: KDYFGRWQOYBRFD-ZDOIIHCHSA-N
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Description

Butanedioic acid-2,3-13C2, also known as Succinic acid-2,3-13C2, is a stable, organic compound with the molecular formula C4H4O4 . It is characterized by two carboxyl groups that are separated by a methylene group. The 13C2 isotopic labeling is used to trace metabolic pathways and biochemical reactions in living organisms, including humans.


Synthesis Analysis

Butanedioic Acid-2,3-13C2 can be synthesized in several ways, including chemical synthesis and biotechnology-based methods . One of the most commonly used methods involves the catalytic hydrogenation of maleic anhydride in the presence of deuterium oxide . Another method involves the synthesis of Butanedioic Acid-2,3-13C2 from 1,2-Dibromoethane-13C2 and Potassium Cyanide .


Molecular Structure Analysis

The molecular structure of Butanedioic Acid-2,3-13C2 is characterized by two carboxyl groups that are separated by a methylene group. The linear formula of Butanedioic Acid-2,3-13C2 is HO2C13CH213CH2CO2H . The molecular weight of Butanedioic Acid-2,3-13C2 is 120.07 .


Chemical Reactions Analysis

The endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the Plasmodium parasites during all erythrocytic stages . Reactions with these free radicals can also lead to alkylation of parasitic proteins .


Physical And Chemical Properties Analysis

The melting point of Butanedioic Acid-2,3-13C2 is 184-187 ℃, and its boiling point is 235 ℃. It is soluble in water, ethanol, and ether. The pH of Butanedioic Acid-2,3-13C2 is 3.5 in its pure form, and it has a characteristic odor.

Scientific Research Applications

Metabolic Engineering for Biofuel and Chemical Production

  • Biofuel and Polymer Production : 2,3-Butanediol (BDO) is crucial in manufacturing polymers and biofuels. A study demonstrated the first direct biocatalytic routes for BDO production from renewable carbohydrate feedstocks using engineered Escherichia coli, showcasing a sustainable alternative to fossil fuels (Yim et al., 2011).
  • Enhancing 2,3-Butanediol Production in Yeast : By eliminating byproduct formation and rebalancing redox cofactors, Saccharomyces cerevisiae was engineered to increase 2,3-butanediol production, setting new records for yield and productivity (Kim & Hahn, 2015).
  • Optimization of Microbial Production : Various strategies, including strain improvement and process development, have been explored for efficient microbial 2,3-butanediol production. The state-of-the-art techniques and future prospects in this area are thoroughly reviewed (Ji, Huang, & Ouyang, 2011).

Industrial and Environmental Applications

  • Waste Valorization : A study demonstrated the effective use of bacterial isolate Enterobacter cloacae TERI BD 18 in converting waste materials into 2,3-butanediol, offering a sustainable method for waste management and chemical production (Priya & Lal, 2019).
  • Autotrophic Production : The engineering of Cupriavidus necator H16 for autotrophic production of (R)-1,3-butanediol from CO2 highlights the potential of using bacteria for sustainable chemical synthesis (Gascoyne et al., 2021).

Analytical and Food Science

  • Food Chemistry : A gas chromatographic method for the direct determination of short-chain volatile organic acids, including 2,3-butanediol, in foods, was developed, aiding in food quality and safety analysis (Yang & Choong, 2001).

Plant Science and Agriculture

  • Inducing Plant Resistance : Research on the volatile compound 2,3-butanediol has shown its ability to trigger plant immunity against multiple viruses, highlighting its potential use in agriculture (Kong et al., 2018).

Safety And Hazards

Butanedioic Acid-2,3-13C2 may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Butanedioic Acid-2,3-13C2 . It is also advised to avoid breathing dust, fume, gas, mist, vapors, and spray .

Future Directions

Succinic acid, which is also known as butanedioic acid, 1,2-ethanedicarboxylic acid and amber acid, occurs in nature as such or in various forms of its esters . Before the development of fermentation processes for its production, succinic acid was manufactured by catalytic hydrogenation of maleic anhydride, which is a fossil-based chemical . Several technologies for the fermentation-based production of succinic acid and the subsequent conversion to useful products are currently commercialized .

properties

IUPAC Name

(2,3-13C2)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514629
Record name (2,3-~13~C_2_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinic acid-2,3-13C2

CAS RN

61128-08-3
Record name (2,3-~13~C_2_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61128-08-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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